Herkinorin

Vue d'ensemble

Description

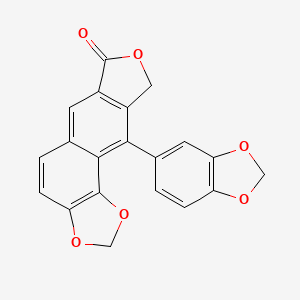

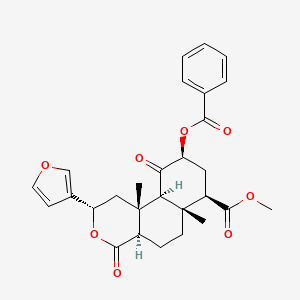

Herkinorin is an opioid analgesic that is an analogue of the natural product salvinorin A . It was discovered in 2005 during structure-activity relationship studies into neoclerodane diterpenes .

Synthesis Analysis

This compound is a semi-synthetic compound, made from salvinorin B, which is most conveniently made from salvinorin A by deacetylation . Salvinorin A is present in larger quantities in the plant Salvia divinorum .Molecular Structure Analysis

This compound is a potent not alkaloidal agonist . It reaches an allosteric sodium ion binding site near N150 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by this compound .Chemical Reactions Analysis

This compound is the first μ opioid (MOP) selective agonist derived from salvinorin A . Unlike other opioids, this compound does not promote the recruitment of β-arrestin-2 to the MOP receptor and does not lead to receptor internalization .Applications De Recherche Scientifique

Sélectivité du récepteur μ-opioïde

Herkinorin est le premier ligand sélectif du récepteur μ-opioïde dérivé de l'échafaudage diterpénoïde de la salvinorin A . Il a une sélectivité de liaison relative μ > κ > δ . Cela signifie qu'il a une affinité plus élevée pour les récepteurs μ-opioïdes par rapport aux récepteurs κ et δ .

Agoniste des récepteurs μ et κ

This compound peut agir comme un agoniste à la fois des récepteurs μ et κ . Un agoniste est une substance qui déclenche une réponse physiologique lorsqu'elle est combinée à un récepteur .

Dosage neuroendocrinien biomarqueur

Les effets de l'this compound ont été évalués chez des primates non humains à l'aide de la libération de prolactine, un dosage neuroendocrinien biomarqueur . Ce dosage est sensible à la fois aux agonistes μ et κ .

Effets spécifiques au sexe

Dans les études de dosage cumulatif, l'this compound n'a produit que de faibles effets chez les mâles à gonade intacte, mais un effet plus robuste chez les femelles . Cela suggère que les effets de l'this compound peuvent être spécifiques au sexe .

Début rapide après l'administration

Les études de cinétique avec l'this compound ont révélé un début rapide après l'administration intraveineuse . Cela pourrait être important dans les situations où une réponse rapide est souhaitée .

Effets en dehors de la barrière hémato-encéphalique

L'antagoniste périphérique sélectif naltrexone quaternaire a provoqué une réduction d'environ 70 % de l'effet maximal de l'this compound . Cela indique que l'effet de l'this compound est principalement médié en dehors de la barrière hémato-encéphalique .

Mécanisme D'action

Herkinorin is a novel opioid receptor agonist that has been the subject of extensive research due to its unique properties and potential therapeutic applications . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the mu-opioid receptor (MOR) . It is predominantly a MOR agonist, with a higher affinity for MOR compared to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) . The activation of opioid receptors, a member of G protein-coupled receptors (GPCRs), plays an important role in this compound’s neuroprotective effects .

Mode of Action

This compound interacts with its targets in a unique way. This interaction is key for downstream signaling pathways involved in the development of side effects, such as tolerance . This compound reaches an allosteric sodium ion binding site near N150 3.35 . Key interactions in that region appear relevant for the lack of β-arrestin recruitment by this compound .

Biochemical Pathways

This compound modulates NOD-like receptor protein 3 (NLRP3)-mediated inflammatory responses, which are mechanisms of inflammation-associated disease and pathological processes . It downregulates NLRP3 levels by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the phosphorylation level of p65 and IκBα .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial to its bioavailability. The adme properties of this compound itself, including low solubility and poor cns penetration, limit its clinical development as a systemic analgesic . Efforts are underway to identify analogs with improved bioavailability .

Result of Action

This compound negatively regulates the NLRP3 inflammasome to alleviate neuronal ischemic injury through inhibiting the NF-κB pathway mediated primarily by MOR activation . Inhibition of the NF-κB pathway by this compound may be achieved by decreasing the ubiquitination level of IκBα, in which β-arrestin2 may play an important role .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, a study in primates showed that this compound acts peripherally as both a μ- and κ-opioid receptor agonist, with a fast onset of action .

Orientations Futures

Herkinorin may produce peripheral antinociception with decreased tolerance liability and thereby represents a promising template for the development of agents for the treatment of a variety of pain states . The structure-based biased ligand discovery at the μ-opioid receptor could revolutionize drug discovery at opioid and other receptors .

Propriétés

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-benzoyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O8/c1-27-11-9-18-26(32)36-21(17-10-12-34-15-17)14-28(18,2)23(27)22(29)20(13-19(27)25(31)33-3)35-24(30)16-7-5-4-6-8-16/h4-8,10,12,15,18-21,23H,9,11,13-14H2,1-3H3/t18-,19-,20-,21-,23-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQMXRFUVDCHC-XAGHGKQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(=O)C4=CC=CC=C4)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235444 | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862073-77-6 | |

| Record name | Herkinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862073-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herkinorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862073776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herkinorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERKINORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN29VGR24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.